4-Hydroxy-2-methylbenzofuran-6-carboxylic acid
CAS No.: 37978-62-4
Cat. No.: VC15803346
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37978-62-4 |
|---|---|
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-hydroxy-2-methyl-1-benzofuran-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H8O4/c1-5-2-7-8(11)3-6(10(12)13)4-9(7)14-5/h2-4,11H,1H3,(H,12,13) |
| Standard InChI Key | GZSBHYVPXQDDOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2O1)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s benzofuran core consists of a fused benzene and furan ring system. Substituents include:
-
A hydroxyl group (-OH) at position 4
-
A methyl group (-CH) at position 2
-
A carboxylic acid group (-COOH) at position 6
This arrangement confers both hydrophilic and hydrophobic properties, enabling interactions with biological targets such as enzymes and receptors. X-ray crystallographic data of related benzofuran derivatives confirm planar ring systems and hydrogen-bonding capabilities, which are critical for binding affinity .
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.17 g/mol | |
| Solubility | Moderate in polar solvents | |
| Stability | Stable at room temperature | |
| pKa (Carboxylic Acid) | ~3.5 (estimated) | - |
The carboxylic acid group contributes to its acidity, while the hydroxyl group enhances solubility in aqueous environments. Stability studies recommend storage at room temperature in sealed containers to prevent moisture-induced degradation .
Synthesis and Derivative Development
Laboratory Synthesis
A common synthesis route begins with methyl 3,5-dihydroxybenzoate. Key steps include:
-
Ester Hydrolysis: Treatment with sodium hydroxide (NaOH) under mild conditions converts methyl esters to carboxylic acids.
-
Cyclization: Acid-catalyzed cyclization forms the benzofuran ring.
-
Functionalization: Methylation and hydroxylation introduce substituents at positions 2 and 4 .
Yields typically range from 60–75%, with purification via column chromatography.
Bioactive Derivatives
Structural modifications enhance pharmacokinetic properties:
-
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS 894779-28-3): This ester derivative shows improved lipophilicity, facilitating cellular uptake .
-
Halogenated Derivatives: Bromination or chlorination at position 4 increases antimicrobial potency (MIC: 50–200 μg/mL against Staphylococcus aureus) .
-
Ketone Analogues: Replacement of the ester group with a ketone (e.g., compound 18m) improves metabolic stability while retaining cytotoxicity .
Biological Activities and Mechanisms
Anticancer Activity
4-Hydroxy-2-methylbenzofuran-6-carboxylic acid derivatives exhibit selective cytotoxicity against tumorigenic cell lines:
-
Compound 1: The parent ethyl ester derivative inhibits cancer cell proliferation (IC: 12–18 μM) .
-
Optimized Derivative 15b: Incorporation of a 3-fluorophenyl group enhances potency (IC: 8–10 μM) and selectivity for cancer cells over normal cells .
Mechanistic studies suggest interference with mitochondrial function and induction of apoptosis via caspase-3 activation .
Antimicrobial Activity
Halogenated derivatives demonstrate broad-spectrum activity:
-
Compound VI: MIC of 100 μg/mL against Candida albicans and C. parapsilosis .
-
Compound III: Active against Gram-positive bacteria (MIC: 50 μg/mL for Bacillus subtilis) .
Activity correlates with electronegative substituents that disrupt microbial cell membranes .
Enzyme Inhibition
-
Salicylate Synthase MbtI Inhibition: Disrupts iron acquisition in Mycobacterium tuberculosis, reducing virulence (K: 0.8 μM).
-
Carbonic Anhydrase Inhibition: Potent inhibition of hCA IX/XII (K: 4–7 nM), isoforms overexpressed in hypoxic tumors.
Pharmacological Applications
Antitubercular Therapy
By targeting MbtI, the compound blocks mycobactin biosynthesis, starving M. tuberculosis of iron. In vitro studies show a 90% reduction in bacterial growth at 10 μM.
Oncology
hCA IX/XII inhibition acidifies the tumor microenvironment, sensitizing cells to chemotherapy. Synergistic effects with cisplatin have been observed in lung adenocarcinoma models .
Antifungal Therapy
Co-administration with amiodarone enhances antifungal efficacy, reducing Candida biofilm formation by 70% .
Challenges and Future Directions
While preclinical data are promising, challenges remain:
-
Bioavailability: The carboxylic acid group limits membrane permeability. Prodrug strategies (e.g., ester prodrugs) are under investigation .
-
Toxicity: Some halogenated derivatives exhibit hepatotoxicity at high doses (LD: 200 mg/kg in mice) .
Future research should prioritize:
-
Structure-activity relationship (SAR) studies to optimize selectivity.
-
In vivo pharmacokinetic profiling of lead compounds.
-
Combination therapies to mitigate resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume